Sufentanil citrate

Catalog No.
S603895
CAS No.
60561-17-3
M.F
C28H38N2O9S
M. Wt
578.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sufentanil citrate

CAS Number

60561-17-3

Product Name

Sufentanil citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide

Molecular Formula

C28H38N2O9S

Molecular Weight

578.7 g/mol

InChI

InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

OJCZPLDERGDQRJ-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

Citrate, Sufentanil, Curasan, Sufentanil, R 30730, R-30730, R30730, Sufenta, Sufentanil, Sufentanil Citrate, Sufentanil curasan, Sufentanil Hameln, Sufentanil Ratiopharm, Sufentanil-hameln, Sufentanil-ratiopharm, SufentanilHameln, SufentanilRatiopharm, Sulfentanil, Sulfentanyl

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound Sufentanil citrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sufentanil citrate is a potent synthetic opioid analgesic and a structural analog of fentanyl, primarily utilized for anesthesia and pain management in controlled clinical and research settings. As a highly selective μ-opioid receptor agonist, it is characterized by its rapid onset of action and high analgesic efficacy. The citrate salt form is the established standard for pharmaceutical use, selected to enhance aqueous solubility and the stability of injectable solutions, which are critical for reproducible dosing and formulation.

Direct substitution of Sufentanil citrate with its parent compound, fentanyl, or its own free base form is operationally invalid due to significant, quantifiable differences in physicochemical and pharmacological properties. The citrate salt provides markedly superior aqueous solubility compared to the free base, a non-negotiable requirement for preparing stable, high-concentration parenteral solutions. Furthermore, its distinct potency, lipophilicity, and pharmacokinetic profile relative to fentanyl mean that equimolar substitution would lead to unpredictable and potentially hazardous outcomes in both clinical and research applications, making each compound suitable for different protocols.

Superior Aqueous Solubility: Citrate Salt Enables Concentrated Formulations

Sufentanil citrate demonstrates significantly higher aqueous solubility compared to its free base form, a critical attribute for formulation development. The citrate salt form is reported to have a water solubility of 46 mg/mL, enabling the preparation of stable, injectable solutions suitable for precise dosing. This contrasts sharply with the poor solubility of the free base at physiological pH.

Evidence DimensionAqueous Solubility
Target Compound Data46 mg/mL
Comparator Or BaselineSufentanil (Free Base): 3.3 mg/L at pH 7.98
Quantified Difference>13,000-fold higher solubility than the free base near physiological pH
ConditionsAqueous solution at room temperature; free base solubility measured at 35 °C.

This solubility advantage is the primary reason for procuring the citrate salt, as it allows for the creation of stable, concentrated parenteral formulations essential for clinical and research use.

Increased Analgesic Potency: 5- to 10-Fold Higher Potency Than Fentanyl

Sufentanil is consistently reported to be 5 to 10 times more potent than its parent compound, fentanyl. In a preclinical study using a rat tail withdrawal test, sufentanil was found to be approximately 16 times more potent than fentanyl. This higher potency allows for the administration of significantly smaller doses to achieve the same level of analgesia, a key consideration in protocol design and subject safety.

Evidence DimensionAnalgesic Potency Ratio (Sufentanil:Fentanyl)
Target Compound DataPotency ratio of ~5-10:1 over fentanyl in general reporting
Comparator Or BaselineFentanyl (Ratio of 1)
Quantified Difference500% to 1000% higher potency
ConditionsVarious preclinical and clinical models of analgesia.

Higher potency allows for lower effective doses and reduced administration volumes, which is critical for minimizing side effects and for use in sensitive models or pediatric applications.

Enhanced Safety Margin: Markedly Higher Therapeutic Index vs. Fentanyl

In preclinical models, sufentanil exhibits a substantially wider therapeutic index (TI) compared to other opioids, indicating a greater margin of safety between effective and toxic doses. The TI of sufentanil was reported as 26,716, which is dramatically higher than that of fentanyl (277) and morphine (71). This suggests a lower relative risk of inducing respiratory depression at therapeutically effective concentrations.

Evidence DimensionTherapeutic Index (LD50/ED50)
Target Compound Data26,716
Comparator Or BaselineFentanyl: 277; Morphine: 71
Quantified Difference~96-fold greater therapeutic index than fentanyl
ConditionsPreclinical rat models.

A significantly wider therapeutic index is a critical procurement factor for researchers prioritizing subject safety in preclinical models, as it reduces the risk of dose-limiting toxicity.

Formulation Stability: pH-Dependent Solution Integrity

The stability of sufentanil citrate in aqueous solution is highly pH-dependent, a critical factor for preparing and storing research and clinical formulations. In one study, a solution buffered to pH 4.6 with citrate showed no loss of sufentanil after 48 hours, whereas significant absorption into PVC containers was observed at higher pH values. Specifically, at pH 6, an 80.6% loss was observed after 21 days at 32°C, compared to only a 5.1% loss at pH 4. The standard injectable formulation has a pH range of 3.5 to 6.0 to ensure stability.

Evidence DimensionConcentration Loss in PVC over 21 days
Target Compound Data5.1% loss at pH 4.0
Comparator Or Baseline80.6% loss at pH 6.0
Quantified DifferenceSolutions at pH 4.0 are significantly more stable against absorption loss in PVC materials.
Conditions5 µg/mL sufentanil citrate solution in 0.9% NaCl stored in PVC reservoirs at 32°C.

This evidence directly informs procurement for formulation labs, highlighting the need for the citrate salt and proper pH control to ensure concentration accuracy and reproducibility in stored solutions.

Preclinical Models Requiring Profound Analgesia with a High Safety Margin

For in vivo research, particularly with smaller animal models, the high potency and significantly wider therapeutic index of sufentanil citrate compared to fentanyl allows for the administration of effective analgesic doses with a reduced risk of respiratory depression or other adverse events. This is essential for maintaining subject welfare and ensuring the integrity of experimental data.

Development of Stable, Concentrated Parenteral Formulations

The superior aqueous solubility of the citrate salt makes this form of sufentanil the mandatory choice for any application requiring the preparation of concentrated, sterile injectable solutions. This is directly applicable to pharmaceutical manufacturing, compounding pharmacies, and research labs developing novel drug delivery systems.

Anesthetic Protocols for Major Surgical Research

In large animal surgical models or other procedures requiring deep and stable anesthesia, sufentanil citrate's high potency and rapid onset provide precise control over the level of analgesia. Its ability to attenuate the sympathetic stress response at lower equivalent doses than fentanyl makes it a suitable choice for maintaining hemodynamic stability during complex procedures.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

578.22980197 g/mol

Monoisotopic Mass

578.22980197 g/mol

Heavy Atom Count

40

UNII

S9ZFX8403R

Related CAS

56030-54-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H310+H330 (90.48%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (95.24%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

60561-17-3

Wikipedia

Sufentanil citrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types